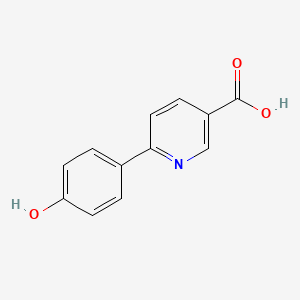

6-(4-Hydroxyphenyl)nicotinic acid

描述

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyphenyl group attached to the sixth position of the nicotinic acid ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation of nicotinic acid with appropriate aldehydes. One common method is the reaction of nicotinic acid with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

化学反应分析

Types of Reactions

6-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Nitrated, halogenated, and other substituted derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

6-(4-Hydroxyphenyl)nicotinic acid exhibits a range of biological activities that make it valuable in medicinal applications:

- Neuroprotective Effects: Research has indicated that compounds similar to this compound can protect neuronal cells from damage caused by amyloid-beta peptides, which are associated with Alzheimer's disease. In vitro studies have shown significant restoration of cell viability at low concentrations (10 µM) in neuroblastoma cell lines.

- Antimicrobial Activity: This compound has demonstrated potent antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL.

- Antioxidant Properties: The presence of the hydroxy group enhances the antioxidant capacity of this compound, allowing it to mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.

Synthesis and Chemical Reactions

This compound can be synthesized through several methods that involve the reaction of nicotinic acid derivatives with hydroxybenzaldehyde under controlled conditions. This versatility in synthesis allows for modifications that can enhance its biological activity or tailor it for specific applications.

Neuroprotective Mechanism

In a study involving SH-SY5Y neuroblastoma cells, this compound demonstrated a concentration-dependent protective effect against cytotoxicity induced by okadaic acid. This suggests potential applications in neurodegenerative disease therapies.

Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial properties. One compound exhibited significant antibacterial activity against Staphylococcus epidermidis, indicating that this compound could be developed into effective antimicrobial agents.

Oxidative Stress Reduction

Research has shown that compounds with similar structures can effectively scavenge free radicals, suggesting their potential use in conditions related to oxidative stress, such as aging and neurodegenerative diseases.

Summary Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Protects against amyloid toxicity | |

| Antimicrobial | Effective against S. aureus | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Low toxicity in human cell lines |

Industrial Applications

Beyond its medicinal uses, this compound is also explored for its potential in industrial applications, particularly in the development of agrochemicals and as an additive in electroplating processes. The compound's ability to enhance the properties of metal surfaces makes it suitable for technical applications where improved adhesion and corrosion resistance are desired .

作用机制

The mechanism of action of 6-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it may interact with cellular receptors to modulate inflammatory responses .

相似化合物的比较

Similar Compounds

Nicotinic acid: A precursor and structurally related compound known for its lipid-lowering effects.

4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the nicotinic acid moiety.

Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities

Uniqueness

6-(4-Hydroxyphenyl)nicotinic acid is unique due to the combination of the hydroxyphenyl group and the nicotinic acid structure. This unique structure imparts specific chemical and

生物活性

6-(4-Hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits various interactions at the molecular level, impacting several biological pathways and demonstrating potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group attached to a phenyl ring, which enhances its binding affinity and biological activity compared to its parent compound, nicotinic acid. The presence of the hydroxyl group significantly influences its interaction with biological receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.23 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Research indicates that this compound interacts with various receptors, particularly those involved in lipid metabolism and inflammation. Its mechanism primarily involves:

- GPR109A Receptor Activation : Similar to nicotinic acid, this compound may activate the GPR109A receptor, which plays a crucial role in mediating the effects of nicotinic acid on lipid metabolism and anti-inflammatory responses .

- Inhibition of Diacylglycerol Acyl Transferase : Studies suggest that this compound may inhibit enzymes involved in triglyceride synthesis, leading to decreased levels of triglycerides and very-low-density lipoprotein (VLDL) .

Lipid Metabolism

This compound has been shown to influence lipid profiles significantly. It has been reported to:

- Increase high-density lipoprotein (HDL) cholesterol levels while decreasing triglyceride levels.

- Exhibit antilipolytic effects, which contribute to reduced plasma free fatty acids .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

Case Studies and Research Findings

- Study on Receptor Interaction : A study highlighted that the 4-hydroxy substitution improves binding affinity to GPR109A, resulting in enhanced biological activity compared to non-substituted analogs. The IC50 value for this compound was reported as 75 ± 5 nM, indicating strong receptor affinity .

- Lipid Metabolism in Animal Models : In vivo experiments using transgenic mice expressing human CETP showed that treatment with this compound led to a significant increase in HDL cholesterol levels while lowering triglyceride levels .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and other pathogens at low concentrations, suggesting potential use as an antibacterial agent .

常见问题

Q. What are the key synthetic routes for 6-(4-Hydroxyphenyl)nicotinic acid?

A common approach involves introducing substituents to the nicotinic acid core using organolithium reagents. For example, phenyllithium can be added to pyridyl-oxazoline intermediates, followed by oxidation and deprotection to yield 4-substituted nicotinic acids. This method has been adapted for synthesizing aryl-substituted derivatives, including those with hydroxyphenyl groups . Optimization of reaction conditions (e.g., inert atmosphere, temperature control) is critical to minimize oxidation of the phenolic moiety .

Q. How can researchers optimize the yield of this compound under varying pH conditions?

Studies on structurally related compounds indicate that pH significantly influences reaction pathways. For instance, maintaining pH <12.5 prevents hydrolysis of intermediates and favors the formation of the desired product over side products like carboxylic acid derivatives . Adjusting pH with buffered solutions during synthesis and purification stages can enhance yield by stabilizing the hydroxyl group against nucleophilic attack .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR elucidate substitution patterns on the aromatic rings, with the hydroxyl proton showing characteristic deshielding (~9-10 ppm) .

- Mass Spectrometry (MS): Electron ionization GC/MS provides molecular ion peaks and fragmentation patterns for structural confirmation, as demonstrated in analyses of hydroxylated aromatic acids .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Storage: Keep at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

- pH Control: Avoid alkaline conditions (pH >10) to reduce hydrolysis of the nicotinic acid moiety .

- Lyophilization: Freeze-drying improves long-term stability by removing water, which can catalyze degradation .

Q. How does the 4-hydroxyphenyl group influence the compound's reactivity and solubility?

The phenolic hydroxyl group increases susceptibility to oxidation, necessitating inert atmospheres (e.g., N₂) during synthesis . It also enhances hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs. However, the group may reduce lipid membrane permeability, impacting bioavailability in pharmacological studies .

Q. What computational methods support the design of analogs with improved receptor binding?

Molecular docking studies using retinoid X receptor (RXR) crystal structures have guided the design of nicotinic acid derivatives. Substituent positioning at the 4-hydroxyphenyl group correlates with agonist activity; for example, bulkier groups increase steric hindrance but may enhance selectivity . Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity .

Q. What handling protocols are recommended for this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use P95 respirators, nitrile gloves, and chemical-resistant aprons to avoid dermal or inhalation exposure .

- Ventilation: Conduct reactions in fume hoods to minimize airborne particulates .

- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .

Q. How do contradictory logP values in literature impact formulation development?

Discrepancies in reported logP values (e.g., 1.2 vs. 1.8) necessitate validation via reversed-phase HPLC under standardized conditions (C18 column, acetonitrile/water mobile phase). Consistent measurement protocols ensure accurate predictions of membrane permeability and guide formulation strategies (e.g., nanoemulsions for low-solubility derivatives) .

Q. Which catalytic systems enhance coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions efficiently mediate cross-couplings between brominated nicotinic acid derivatives and aryl boronic acids. Ligand selection (e.g., SPhos) improves yields in reactions with sterically hindered partners .

Q. What in vitro assays evaluate the metabolic stability of this compound?

- Hepatocyte Incubation: Quantify parent compound depletion using LC-MS/MS to estimate hepatic clearance rates .

- Microsomal Stability Assays: Monitor CYP450-mediated metabolism with NADPH cofactors .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration assesses bioavailability limitations .

属性

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。